

Ethyl 2-phenylpropionate chemical structure and properties

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Compound of Interest

Compound Name: *Ethyl 2-phenylpropionate*

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An In-Depth Technical Guide to Ethyl 2-Phenylpropionate

Abstract

Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is an ester of significant interest in both academic and industrial settings. Its utility spans from being a key component in fragrance and flavor formulations to serving as a crucial building block in the synthesis of more complex organic molecules. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and spectroscopic profile. Furthermore, it details a standard laboratory-scale synthesis via Fischer esterification, including an exploration of the reaction mechanism and a step-by-step protocol. The guide concludes with a discussion on the compound's reactivity, applications, and essential safety protocols, tailored for professionals in research and development.

Chemical Structure and Stereochemistry

Ethyl 2-phenylpropionate is a chiral molecule possessing a stereocenter at the second carbon (C2) of the propionate chain, the carbon atom to which the phenyl group is attached. This chirality means it exists as a pair of enantiomers: (S)-**ethyl 2-phenylpropionate** and (R)-**ethyl 2-phenylpropionate**.

The presence of this chiral center is of paramount importance, particularly in the pharmaceutical industry. The parent acid, 2-phenylpropionic acid, is the foundational structure

for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). In these drugs, the pharmacological activity is often predominantly associated with the (S)-enantiomer. Consequently, the enantioselective synthesis and analysis of derivatives like **ethyl 2-phenylpropionate** are critical areas of research.

Below is a diagram illustrating the molecular structure.

Caption: 2D structure of **ethyl 2-phenylpropionate**.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its application in research and development. The properties of **ethyl 2-phenylpropionate** are summarized below.

Physical Properties

The key physical properties for **ethyl 2-phenylpropionate** are consolidated in the table below, compiled from various authoritative sources.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
CAS Number	2510-99-8	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	122 °C at 20 mmHg	[3]
Density	~1.012 g/cm ³	[3]
Solubility	Insoluble in water; Soluble in chloroform, ethyl acetate	[3]
Refractive Index	~1.49	[4]

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment. The characteristic spectral data for **ethyl 2-phenylpropionate** are detailed below.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is characterized by several key absorption bands.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2980-2900	Strong	Aliphatic C-H Stretch
~1735	Very Strong	C=O (Ester) Stretch
~1600, ~1495, ~1450	Medium-Weak	Aromatic C=C Bending
~1250-1150	Strong	C-O (Ester) Stretch
~750, ~700	Strong	Aromatic C-H Out-of-Plane Bending (Monosubstituted)

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality
~7.30	Multiplet	5H	Ar-H	Protons on the aromatic ring.
~4.10	Quartet (q)	2H	-O-CH ₂ -CH ₃	Methylene protons adjacent to the ester oxygen, split by the neighboring methyl group.
~3.70	Quartet (q)	1H	Ph-CH(CH ₃)-	Methine proton at the chiral center, split by the adjacent methyl group.
~1.50	Doublet (d)	3H	Ph-CH(CH ₃)-	Methyl protons on the chiral center, split by the adjacent methine proton.
~1.20	Triplet (t)	3H	-O-CH ₂ -CH ₃	Terminal methyl protons of the ethyl group, split by the adjacent methylene group.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Causality
~174	C=O	Ester carbonyl carbon, highly deshielded.
~140	Aromatic Quaternary C	Aromatic carbon attached to the propionate side chain.
~129	Aromatic CH	Aromatic methine carbons (para and ortho).
~128	Aromatic CH	Aromatic methine carbon (meta).
~61	-O-CH ₂ -CH ₃	Methylene carbon of the ethyl group, attached to oxygen.
~45	Ph-CH(CH ₃)-	Methine carbon at the chiral center.
~19	Ph-CH(CH ₃)-	Methyl carbon attached to the chiral center.
~14	-O-CH ₂ -CH ₃	Terminal methyl carbon of the ethyl group.

2.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Significance
178	$[\text{C}_{11}\text{H}_{14}\text{O}_2]^{+}$	Molecular Ion (M^{+})
105	$[\text{C}_6\text{H}_5\text{CH}(\text{CH}_3)]^{+}$ or $[\text{C}_6\text{H}_5\text{CO}]^{+}$	Base Peak. Loss of ethoxy radical ($\cdot\text{OCH}_2\text{CH}_3$) or rearrangement.
133	$[\text{M} - \text{OCH}_2\text{CH}_3]^{+}$	Loss of the ethoxy group.
77	$[\text{C}_6\text{H}_5]^{+}$	Phenyl cation, from further fragmentation.

Synthesis via Fischer Esterification

A common and direct method for preparing **ethyl 2-phenylpropionate** is the Fischer esterification of 2-phenylpropionic acid with ethanol, using a strong acid catalyst.^[5] This is a reversible condensation reaction.

Reaction Mechanism

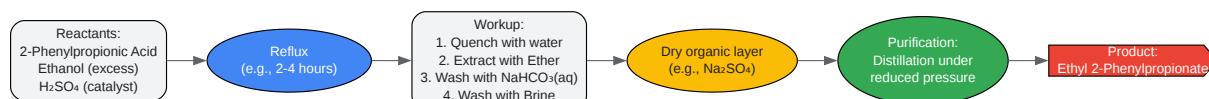
The mechanism involves several key equilibrium steps:

- Protonation of the Carbonyl: The acid catalyst (e.g., H_2SO_4) protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack.
- Nucleophilic Attack: A lone pair on the oxygen of the alcohol (ethanol) attacks the activated carbonyl carbon.
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
- Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium toward the product side, an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it is formed, in accordance with Le Châtelier's principle.[5]

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for this synthesis.



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Caption: Workflow for the synthesis of **ethyl 2-phenylpropionate**.

Step-by-Step Protocol:

- Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropionic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).[6]
- Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) if desired.
- Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.
- Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with:
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[6]

- Saturated aqueous sodium chloride (brine) solution to remove excess water.[7]
- Drying: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil by distillation under reduced pressure to obtain pure **ethyl 2-phenylpropionate**.[7]

Reactivity and Applications

Chemical Reactivity

Ethyl 2-phenylpropionate undergoes reactions typical of esters. It can be hydrolyzed back to 2-phenylpropionic acid and ethanol under either acidic or basic (saponification) conditions. The α -proton (the proton on C2) is weakly acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.

Applications

- Fragrance and Flavors: The compound is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in some food products due to its mild, fruity, and floral aroma.[8]
- Organic Synthesis: It serves as a versatile intermediate in organic synthesis.[9] The ester group can be converted to other functional groups, making it a useful starting material for more complex molecules.
- Pharmaceutical Research: As a derivative of a profen core structure, it is used in the development and synthesis of new anti-inflammatory agents and other biologically active compounds.

Safety and Handling

Ethyl 2-phenylpropionate requires careful handling in a laboratory setting.

- Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
- Storage: Store in a cool, dry place in a tightly sealed container.
- In case of fire: Use alcohol-resistant foam, carbon dioxide, or dry powder for extinction.[4]

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